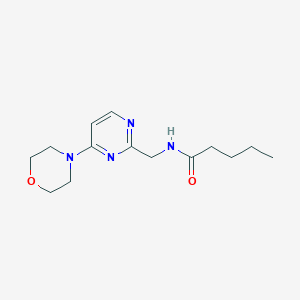
N-((4-morpholinopyrimidin-2-yl)methyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-morpholinopyrimidin-2-yl)methyl)pentanamide, also known as MPMP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPMP is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and maintenance.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
N-((4-morpholinopyrimidin-2-yl)methyl)pentanamide derivatives have been explored for their potential anticonvulsant properties. A study by Kamiński et al. (2015) synthesized a series of new hybrid compounds demonstrating broad spectra of anticonvulsant activity in preclinical models. These compounds, by integrating chemical fragments from known antiepileptic drugs, showed significant protection against seizures without impairing motor coordination, suggesting their potential as safer antiepileptic agents (Kamiński et al., 2015).
Synthesis and Characterization of Derivatives
Bhat et al. (2018) described the synthesis and characterization of novel dihydropyrimidinone derivatives containing morpholine moiety. These compounds were synthesized via a one-pot Biginelli reaction, demonstrating an efficient method for producing compounds with potential biological activities (Bhat et al., 2018).
Role in PI3K-AKT-mTOR Pathway Inhibition
The morpholine moiety has been identified as a crucial component in the design of selective inhibitors targeting the PI3K-AKT-mTOR pathway, a key signaling pathway implicated in cancer. Hobbs et al. (2019) discovered a potent non-nitrogen containing morpholine isostere, showing its application in a potent and selective dual inhibitor of mTORC1 and mTORC2, highlighting the significance of the morpholine ring in medicinal chemistry (Hobbs et al., 2019).
Cancer Treatment
A study by Certal et al. (2014) focused on the development of PI3Kβ-specific inhibitors for treating PTEN-deficient cancers. The research led to the identification of compounds demonstrating significant in vivo activity in cancer models, illustrating the role of morpholine derivatives in cancer therapy (Certal et al., 2014).
G-quadruplex Ligands in Cancer Cells
Micco et al. (2013) reported on tetra-substituted naphthalene diimide derivatives with morpholine groups as potent stabilizers of human telomeric and gene promoter DNA quadruplexes. These compounds showed high potency against pancreatic cancer cell lines, indicating their potential as telomere targeting agents (Micco et al., 2013).
Eigenschaften
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-2-3-4-14(19)16-11-12-15-6-5-13(17-12)18-7-9-20-10-8-18/h5-6H,2-4,7-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUPCRCWOCWFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NC=CC(=N1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


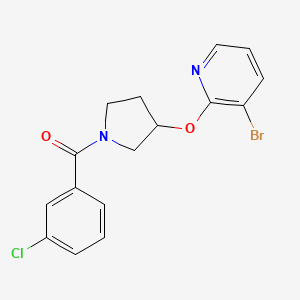
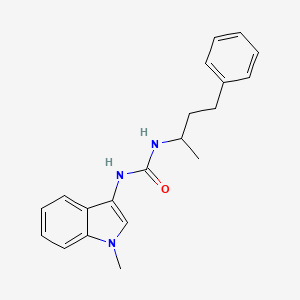

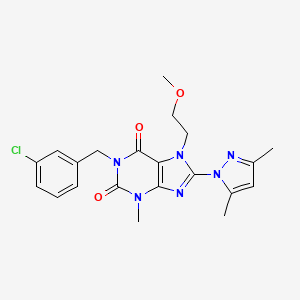
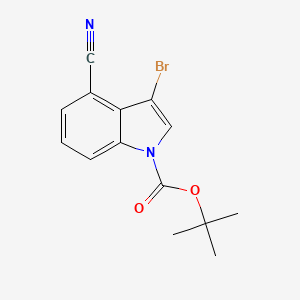

![(Z)-2-oxo-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2H-chromene-3-carboxamide](/img/structure/B2954701.png)
![(Z)-methyl 2-((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate](/img/structure/B2954702.png)
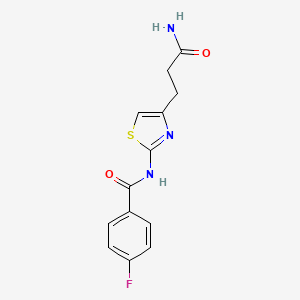
![3-(3-methylphenyl)-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2954704.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2954705.png)

![1-[2-[(2-Chlorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2954709.png)